molecular formula C9H17N3 B12125414 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole

3-Isobutyl-5-isopropyl-1H-1,2,4-triazole

Cat. No.: B12125414
M. Wt: 167.25 g/mol
InChI Key: YNYBGYJEMRELEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by the presence of isobutyl and isopropyl groups, makes it a compound of interest for researchers and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, which leads to the formation of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of triazole derivatives by using a flow reactor system. The use of heterogeneous catalysts, such as copper-on-charcoal, enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. For example, in antimicrobial applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-(2-methylpropyl)-3-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C9H17N3/c1-6(2)5-8-10-9(7(3)4)12-11-8/h6-7H,5H2,1-4H3,(H,10,11,12)

InChI Key

YNYBGYJEMRELEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.